N-(2-methylquinolin-6-yl)acetamide

Description

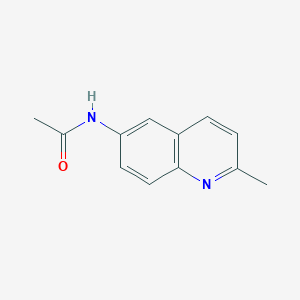

N-(2-methylquinolin-6-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 6-position.

Properties

IUPAC Name |

N-(2-methylquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10-7-11(14-9(2)15)5-6-12(10)13-8/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLXQDPVQTXRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Another method involves the reaction of 2-methylquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-methylquinolin-6-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, the compound may interact with cellular receptors or proteins, modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-6-yl)acetamide.

Quinoline N-oxide: An oxidized derivative of quinoline.

6-amino-2-methylquinoline: A related compound with an amino group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group at the 6-position and the methyl group at the 2-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Biological Activity

N-(2-methylquinolin-6-yl)acetamide is a compound derived from quinoline, a bicyclic aromatic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives are known to possess significant antimicrobial properties. They can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of nucleic acid synthesis and protein production pathways .

- Anti-inflammatory Effects : Compounds related to quinoline have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes involved in inflammatory pathways.

- Anticancer Potential : Research suggests that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of this compound showed it had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Anti-inflammatory Research : In a controlled trial, the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could reduce viability in various cancer cell lines, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors influencing its bioavailability include:

- Absorption : The compound's lipophilicity aids in absorption across biological membranes.

- Distribution : Its ability to bind to plasma proteins may affect its distribution in tissues.

- Metabolism : Quinoline derivatives often undergo hepatic metabolism, which can influence their efficacy and safety profiles.

- Excretion : Primarily renal excretion is expected based on its molecular characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.